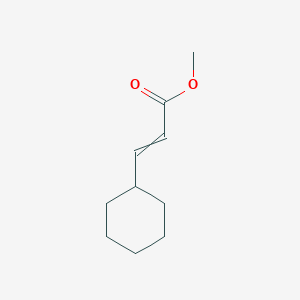
Cyclohexaneacrylic acid methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-cyclohexylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-cyclohexylprop-2-enoate typically involves the esterification of 3-cyclohexylprop-2-enoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-cyclohexylprop-2-enoic acid+methanolH2SO4methyl (E)-3-cyclohexylprop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of methyl (E)-3-cyclohexylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-cyclohexylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-cyclohexylprop-2-enoic acid and methanol.
Reduction: 3-cyclohexylpropan-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-cyclohexylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions.
Medicinal Chemistry: It may be explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: The ester can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (E)-3-cyclohexylprop-2-enoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl (E)-3-cyclohexylprop-2-enoate can be compared with other similar esters, such as:
Methyl (E)-3-phenylprop-2-enoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl (E)-3-cyclohexylprop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-3-cyclohexylbut-2-enoate: Similar structure but with an additional carbon in the alkene chain.
These compounds share similar reactivity patterns but differ in their physical properties and potential applications. The unique cyclohexyl group in methyl (E)-3-cyclohexylprop-2-enoate imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical processes.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI Key |
XKLAFWWDQPGTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















